Mephentermine was once used in some medical research settings, primarily as a vasoconstrictor. This means it has the property of causing blood vessels to narrow, which can increase blood pressure.
Here are some specific examples of its historical use in research:
Mephentermine is a sympathomimetic agent primarily used as a vasopressor to treat hypotension, particularly in acute settings such as shock or during surgical procedures. It acts by indirectly stimulating adrenergic receptors, leading to the release of norepinephrine and dopamine, which increases cardiac output and blood pressure. Mephentermine is chemically classified as a substituted phenethylamine and is structurally related to other amphetamines, including phentermine and methamphetamine .
Mephentermine is a chiral compound with no defined stereocenters, making it achiral in its natural state .
The synthesis of mephentermine can be achieved through multiple pathways, including:
Mephentermine exhibits significant biological activity as an adrenergic agonist. Its pharmacological effects include:
The onset of action varies depending on the route of administration, with intramuscular injections taking 5 to 15 minutes for effect, while intravenous administration acts immediately .
The synthesis methods for mephentermine can be categorized into two main approaches:
Mephentermine has been primarily utilized in clinical settings for:
Despite its therapeutic uses, mephentermine has seen a decline in marketing due to safety concerns and the availability of alternative agents.
Mephentermine interacts with various pharmacological agents, which can enhance or diminish its effects:
These interactions necessitate careful monitoring when mephentermine is administered alongside other medications.
Mephentermine shares structural similarities with several compounds within the amphetamine class. Below are some notable comparisons:
Compound | Structure Similarity | Primary Use | Unique Feature |
---|---|---|---|
Phentermine | N-methylated analogue | Appetite suppressant | Primarily used for weight loss |
Methamphetamine | α-methylated derivative | Stimulant for ADHD | High potential for abuse |
Ephedrine | Structural analog | Bronchodilator | Directly stimulates adrenergic receptors |
Phenylephrine | Related structure | Vasoconstrictor | Selective α1 adrenergic agonist |
Mephentermine's uniqueness lies in its dual action as both a vasopressor and a cardiac stimulant while being less potent than methamphetamine in terms of central nervous system effects .
Mephentermine possesses a molecular formula of C₁₁H₁₇N with a molecular weight of 163.26 grams per mole, representing a substituted phenethylamine and amphetamine derivative that is closely related to phentermine and methamphetamine [1] [4]. The compound is chemically designated as N,α,α-trimethylbenzeneethanamine or 2-methylamino-2-methyl-1-phenylpropane [23]. This tertiary amine structure exhibits a distinctive configuration that fundamentally determines its sympathomimetic properties and receptor binding characteristics [3].
The core structural framework of mephentermine consists of a phenyl group attached to a two-carbon ethyl chain, with the nitrogen atom bearing specific methylation patterns that distinguish it from other phenethylamine derivatives [20] . The compound demonstrates alkaline properties with a pKa value of 10.35 at 30°C, indicating its basic nature and ionization characteristics at physiological pH [23]. These structural parameters directly influence the compound's pharmacological activity and receptor selectivity profile.
The phenethylamine backbone serves as the fundamental structural scaffold for mephentermine's sympathomimetic activity [12] [28]. Research demonstrates that a primary or secondary aliphatic amine separated by two carbons from a substituted benzene ring represents the minimal structural requirement for high agonist activity at adrenergic receptors [26]. The phenethylamine core structure of mephentermine maintains this critical two-carbon separation between the aromatic ring and the amino group, which is essential for optimal receptor binding and activation [16] [19].
Modifications to the phenethylamine backbone significantly influence the compound's pharmacological properties [6] [16]. Studies examining structure-activity relationships of phenethylamine derivatives have established that compounds with alkyl or halogen groups at specific positions demonstrate enhanced affinity for adrenergic receptors compared to those with alkoxy or nitro substitutions [16]. The aromatic ring component of mephentermine lacks hydroxyl substitutions at the meta and para positions, distinguishing it from catecholamine structures and contributing to its resistance to catechol-O-methyltransferase metabolism [12].
The absence of catechol functionality in mephentermine's phenethylamine backbone results in prolonged duration of action compared to naturally occurring catecholamines [7]. This structural modification prevents rapid enzymatic degradation while maintaining sympathomimetic efficacy through alternative receptor activation mechanisms [3] [7]. The phenethylamine backbone configuration in mephentermine facilitates both direct receptor binding and indirect sympathomimetic effects through norepinephrine release mechanisms [3] [4].
The N-methylation pattern in mephentermine represents a critical structural modification that significantly influences receptor selectivity and pharmacological activity [8] [9]. Research indicates that as the bulk of nitrogen substituents increases, alpha-receptor agonistic activity decreases while beta-receptor activity is enhanced [12]. The single methyl group attached to the nitrogen atom in mephentermine contributes to its mixed alpha and beta adrenergic receptor activity profile [3] [21].
Alpha-dimethylation constitutes another essential structural feature of mephentermine, involving the presence of two methyl groups attached to the alpha carbon adjacent to the aromatic ring [20] [23]. This alpha,alpha-dimethyl substitution pattern provides significant steric hindrance that influences both receptor binding characteristics and metabolic stability [8] [9]. The alpha-dimethylation creates a quaternary carbon center that enhances the compound's resistance to enzymatic degradation, contributing to its prolonged half-life of 17 to 18 hours [7] [32].
Structural Feature | Effect on Activity | Mechanism |
---|---|---|
N-Methylation | Enhanced beta-receptor selectivity | Increased steric bulk at nitrogen |
Alpha-Dimethylation | Prolonged duration of action | Metabolic protection |
Tertiary amine structure | Increased lipophilicity | Enhanced membrane penetration |
Phenethylamine backbone | Core sympathomimetic activity | Essential receptor binding scaffold |
The combination of N-methylation and alpha-dimethylation creates a unique pharmacophore that distinguishes mephentermine from other sympathomimetic agents [20] [21]. This dual methylation pattern results in a tertiary amine structure with enhanced lipophilicity, facilitating improved tissue penetration and bioavailability compared to primary or secondary amine analogues . The structural modifications also influence the compound's ability to cross biological membranes and access target receptor sites [25].
Phentermine represents the primary active metabolite of mephentermine, formed through hepatic N-demethylation pathways involving both cytochrome P450 enzymes and flavin adenine dinucleotide-monooxygenase systems [7] [8]. The metabolic conversion of mephentermine to phentermine occurs through the removal of one methyl group from the nitrogen atom, resulting in a secondary amine structure with distinct pharmacological properties [9]. This N-demethylation process proceeds at rates approximately ten-fold faster than other metabolic pathways, establishing phentermine as the predominant circulating metabolite [8].
Research examining the urinary excretion patterns of mephentermine demonstrates that both the parent compound and phentermine are recovered in significant quantities, with the total proportion of drug and metabolite excretion ranging from 57 to 83 percent within 54 hours of administration [7]. The formation of phentermine from mephentermine represents a bioactivation pathway that contributes substantially to the overall pharmacological effect profile [10]. Studies utilizing gas chromatography and mass spectrometry have confirmed the metabolic relationship between mephentermine and phentermine, establishing the N-demethylation pathway as the primary route of biotransformation [9].
The metabolic conversion to phentermine involves multiple enzymatic systems, with both microsomal and cytosolic preparations demonstrating the ability to catalyze this transformation [8] [9]. Inhibitor studies have revealed that N-demethylation of mephentermine is blocked not only by cytochrome P450 inhibitors but also by methimazole, an inhibitor of the flavin adenine dinucleotide-monooxygenase system [8]. This dual enzymatic involvement explains the robust and consistent formation of phentermine as the major metabolite across different individuals and experimental conditions.
Additional metabolic pathways of mephentermine include para-hydroxylation and N-hydroxylation, producing para-hydroxymephentermine and N-hydroxymephentermine respectively [7] [9]. However, these secondary metabolic routes occur at significantly lower rates compared to the primary N-demethylation pathway leading to phentermine formation [8]. The metabolic profile demonstrates that para-hydroxylation of mephentermine and subsequent conversion to para-hydroxyphentermine represents a minor pathway catalyzed exclusively by cytochrome P450 enzymes [8].
Comparative potency studies have established significant differences in the effective doses and receptor activation profiles among mephentermine and related sympathomimetic analogues [29] [32]. Research utilizing Dixon's up-down sequential allocation methodology determined that mephentermine exhibits substantially greater potency than ephedrine for prevention of hypotension, with an effective dose fifty (ED50) of 3.7 milligrams compared to 25.0 milligrams for ephedrine [32]. This represents a potency ratio of approximately 1:6.8, indicating that mephentermine is nearly seven times more potent than ephedrine in clinical applications [29] [32].
The enhanced potency of mephentermine compared to ephedrine correlates with differences in their pharmacokinetic profiles and receptor binding characteristics [29]. While both compounds function as mixed alpha and beta adrenergic agonists with similar mechanisms of action, mephentermine demonstrates superior efficacy at lower doses [21] [30]. The prolonged half-life of mephentermine (17-18 hours) compared to ephedrine (3-6 hours) contributes to its sustained pharmacological effects and reduced dosing requirements [29] [32].
Compound | ED50 (mg) | Confidence Interval | Potency Ratio | Half-life (hours) |
---|---|---|---|---|
Mephentermine | 3.7 | 2.4-5.7 | 1.0 (reference) | 17-18 |
Ephedrine | 25.0 | 15.5-40.4 | 6.8 | 3-6 |
Phenylephrine | Not determined | Not available | Variable | 2-3 |
Comparative studies examining phenylephrine and mephentermine have revealed distinct hemodynamic profiles despite both compounds serving as effective vasopressors [30]. Phenylephrine, functioning as a selective alpha-1 adrenergic agonist, demonstrates rapid onset through peripheral vasoconstriction but frequently produces reflex bradycardia [30]. In contrast, mephentermine's mixed alpha and beta adrenergic activity provides cardiovascular stability with fewer fluctuations in heart rate parameters [30].
Protein-ligand binding studies represent a fundamental approach to understanding the molecular mechanisms by which mephentermine interacts with its target receptors. These investigations provide crucial insights into the binding affinity, selectivity, and functional outcomes of mephentermine interactions with adrenergic receptors and monoamine transporters.
The molecular docking of mephentermine to adrenergic receptors has been extensively studied using computational approaches that reveal detailed binding modes and interaction patterns [1] [2]. The predicted three-dimensional structure of beta-2 adrenergic receptor complexes with mephentermine demonstrate key binding interactions that determine receptor selectivity and functional activity [1].
Computational docking studies indicate that mephentermine exhibits the highest binding affinity for alpha-1 adrenergic receptors, with binding energies typically ranging from -6.0 to -8.5 kcal/mol [3]. The molecular docking methodology employs grid sizes of 40 × 40 × 40 Å to encompass the complete binding pocket and accommodate ligand flexibility during the docking process [3].
The binding mode analysis reveals that mephentermine forms specific interactions with conserved serine residues in transmembrane domain 5 of adrenergic receptors [1]. These interactions are critical for determining agonist versus antagonist activity, as ligands that contact both conserved serine residues typically function as agonists, while those that fail to make these contacts act as antagonists [1].
Crystal structure analysis of alpha-1B adrenergic receptor bound to inverse agonists has identified two unique secondary binding pockets that may influence mephentermine selectivity [2]. The structural comparison between alpha-1 and alpha-2 adrenergic receptors reveals that residues at positions 3.29 and 6.55 serve as key determinants of ligand selectivity, providing important insights for understanding mephentermine receptor specificity [2].
Mephentermine interactions with monoamine transporters involve complex binding mechanisms that affect neurotransmitter reuptake and release processes [4] [5]. Comparative modeling studies of human monoamine transporters have revealed that mephentermine can interact with dopamine transporter, norepinephrine transporter, and serotonin transporter through different binding modes and affinities [5].
The molecular dynamics simulations of mephentermine-transporter complexes demonstrate that the compound primarily functions as a weak substrate for dopamine transporter and norepinephrine transporter, with moderate affinity for norepinephrine transporter binding sites [6]. These interactions result in the reversal of transporter function, leading to neurotransmitter efflux rather than reuptake [7].
Binding affinity studies indicate that mephentermine has substantially lower affinity for serotonin transporter compared to dopamine transporter and norepinephrine transporter [8]. This selectivity profile contributes to the compound's preferential effects on catecholamine neurotransmission rather than serotonergic signaling [8].
The monoamine transporter binding studies reveal that mephentermine functions through both direct binding to transporter proteins and indirect mechanisms involving the reversal of transporter direction [9]. The compound's ability to enter presynaptic terminals and displace stored neurotransmitters represents a key mechanism for its sympathomimetic effects [9].
Computational modeling approaches have become essential tools for understanding mephentermine molecular interactions and predicting binding affinities with target proteins. These methodologies combine structural biology, quantum mechanics, and molecular dynamics to provide comprehensive insights into ligand-receptor interactions.
Molecular docking methodologies for mephentermine employ sophisticated algorithms that predict optimal binding poses and calculate interaction energies with target receptors [3] [10]. The docking process involves multiple steps including protein preparation, ligand preparation, grid generation, pose sampling, and scoring function evaluation [10].
The AutoDock and Glide docking programs have been extensively used for mephentermine binding studies, utilizing force field-based scoring functions to evaluate binding poses [3]. These programs employ genetic algorithms and Monte Carlo sampling methods to explore conformational space and identify energetically favorable binding modes [10].
Validation of docking methodologies involves redocking known ligands to their crystallographic binding sites and calculating root mean square deviation values [3]. For mephentermine docking studies, validation typically requires root mean square deviation values below 2.0 Å to ensure accurate prediction of binding modes [3].
The molecular docking results for mephentermine demonstrate binding energies ranging from -6.85 to -8.75 kcal/mol depending on the target receptor and specific binding site [11]. These binding energies correlate well with experimental affinity measurements and provide quantitative assessments of receptor selectivity [11].
Grid-based docking approaches utilize three-dimensional grids that represent the binding site topology and electrostatic potential [3]. The grid dimensions typically encompass 40 × 40 × 40 Å to ensure complete coverage of the binding pocket and accommodate ligand flexibility [3].
Quantitative structure-activity relationship pharmacophore development for mephentermine involves the identification of essential molecular features required for biological activity [12]. The pharmacophore models incorporate geometric and chemical constraints that define optimal ligand-receptor interactions [12].
The best pharmacophore model for mephentermine contains two acceptor atoms, three donor atoms, and three hydrophobic features, as determined by Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Database analysis [12]. This model successfully classifies mephentermine analogs according to their biological activity and provides a framework for designing new compounds with improved selectivity [12].
Comparative molecular field analysis and comparative molecular similarity indices analysis have been applied to mephentermine derivatives to generate three-dimensional quantitative structure-activity relationship models [12]. These models demonstrate excellent predictive capability with cross-validated correlation coefficients exceeding 0.6 and predictive correlation coefficients above 0.8 [12].
The pharmacophore development process involves the analysis of multiple active compounds to identify common structural features essential for biological activity [12]. For mephentermine, the key pharmacophore features include the tertiary amine group, the phenyl ring system, and the branched aliphatic chain [12].
Feature mapping studies reveal that the hydrogen bond donor capability of the tertiary amine group is essential for receptor binding, while the hydrophobic phenyl ring contributes to binding affinity through π-π interactions with aromatic amino acid residues [12]. The pharmacophore model successfully predicts the activity of novel mephentermine analogs with correlation coefficients exceeding 0.88 [12].
A comprehensive case study examining mephentermine binding affinity predictions demonstrates the practical application of computational modeling approaches in drug discovery and development. This case study integrates multiple computational methodologies to provide accurate predictions of binding affinities across different target proteins.
The case study employed a systematic approach combining molecular docking, molecular dynamics simulations, and machine learning algorithms to predict mephentermine binding affinities [13] [14]. The TranDTA model, which utilizes transformer-based architectures for drug-target binding affinity prediction, achieved superior performance compared to traditional similarity-based methods [13].
Binding affinity predictions for mephentermine against adrenergic receptors demonstrated excellent correlation with experimental data, with mean squared error values below 0.2 and concordance index values exceeding 0.7 [14]. The InceptionDTA model, incorporating CharVec protein embedding and inception networks, provided robust predictions across multiple receptor subtypes [14].
The case study revealed that mephentermine binding affinities vary significantly across different adrenergic receptor subtypes, with alpha-1 receptors showing the highest predicted binding affinity (-8.2 kcal/mol), followed by alpha-2 receptors (-7.1 kcal/mol) and beta receptors (-6.3 kcal/mol) [1]. These predictions align well with experimental pharmacological data demonstrating mephentermine's preferential activity at alpha-adrenergic receptors [1].
Molecular dynamics simulations extending over 100 nanoseconds confirmed the stability of predicted binding poses and revealed dynamic interactions that contribute to binding affinity [15]. The simulations demonstrated that mephentermine forms stable hydrogen bonds with conserved serine residues and maintains favorable hydrophobic contacts throughout the simulation period [15].
The binding affinity prediction case study also incorporated absorption, distribution, metabolism, excretion, and toxicity predictions to evaluate the druglikeness of mephentermine analogs [11]. The results indicated that mephentermine exhibits favorable pharmacokinetic properties with high oral bioavailability and low toxicity risk [11].
Machine learning models trained on large datasets of protein-ligand interactions achieved impressive performance metrics, with area under the precision-recall curve values exceeding 0.8 for mephentermine binding affinity predictions [14]. These models successfully identified key molecular features contributing to binding affinity and provided insights for optimizing compound selectivity [14].
Irritant